N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 905692-50-4
VCID: VC11877719
InChI: InChI=1S/C15H15N3O4S/c1-9-4-14(18-15(20)17-9)23-7-13(19)16-6-10-2-3-11-12(5-10)22-8-21-11/h2-5H,6-8H2,1H3,(H,16,19)(H,17,18,20)
SMILES: CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Molecular Formula: C15H15N3O4S
Molecular Weight: 333.4 g/mol

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

CAS No.: 905692-50-4

Cat. No.: VC11877719

Molecular Formula: C15H15N3O4S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide - 905692-50-4

Specification

CAS No. 905692-50-4
Molecular Formula C15H15N3O4S
Molecular Weight 333.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C15H15N3O4S/c1-9-4-14(18-15(20)17-9)23-7-13(19)16-6-10-2-3-11-12(5-10)22-8-21-11/h2-5H,6-8H2,1H3,(H,16,19)(H,17,18,20)
Standard InChI Key IZIWAGWHXAMMKU-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Canonical SMILES CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3

Introduction

Structural Characteristics

Compounds with benzodioxole and pyrimidine moieties are typically characterized by their heterocyclic rings, which often confer biological activity. The benzodioxole ring is known for its presence in various biologically active compounds, while the pyrimidine ring is a common feature in nucleic acids and many pharmaceuticals.

Structural ComponentDescription
Benzodioxole MoietyA heterocyclic ring system consisting of a benzene ring fused with a dioxole ring, known for its presence in biologically active compounds.
Pyrimidine RingA heterocyclic aromatic ring, similar to those found in nucleic acids, often used in pharmaceuticals due to its biological activity.
Sulfanyl GroupA sulfur-containing functional group that can participate in various chemical reactions and biological interactions.

Synthesis and Chemical Transformations

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes may include the formation of the benzodioxole and pyrimidine derivatives, followed by coupling reactions to introduce the sulfanyl and acetamide functionalities. The choice of reagents and reaction conditions significantly influences the outcome of these reactions.

Synthetic StepsDescription
Formation of Benzodioxole DerivativeInvolves the synthesis of the benzodioxole ring system.
Formation of Pyrimidine DerivativeInvolves the synthesis of the pyrimidine ring system.
Coupling ReactionsIntroduce the sulfanyl and acetamide functionalities to form the final compound.

Potential Biological Activities

Compounds with benzodioxole and pyrimidine moieties are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a sulfanyl group can enhance interactions with biological targets such as enzymes or receptors.

Potential Biological ActivitiesDescription
Antimicrobial ActivityAbility to inhibit the growth of microorganisms.
Anticancer ActivityAbility to inhibit cancer cell growth or induce apoptosis.
Anti-inflammatory ActivityAbility to reduce inflammation by interacting with inflammatory pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator